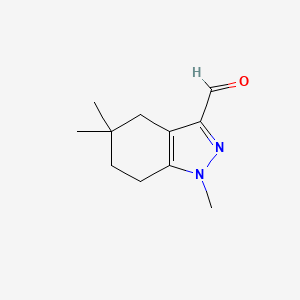

1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde

CAS No.:

Cat. No.: VC18100681

Molecular Formula: C11H16N2O

Molecular Weight: 192.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16N2O |

|---|---|

| Molecular Weight | 192.26 g/mol |

| IUPAC Name | 1,5,5-trimethyl-6,7-dihydro-4H-indazole-3-carbaldehyde |

| Standard InChI | InChI=1S/C11H16N2O/c1-11(2)5-4-10-8(6-11)9(7-14)12-13(10)3/h7H,4-6H2,1-3H3 |

| Standard InChI Key | OOBOXLXBDJGZKO-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CCC2=C(C1)C(=NN2C)C=O)C |

Introduction

Structural Features and Molecular Characteristics

Core Architecture

The compound’s structure consists of a tetrahydroindazole framework (a bicyclic system with a five-membered pyrazole ring fused to a six-membered partially saturated benzene ring). Key substituents include:

-

Three methyl groups: Two at the 5-position and one at the 1-position of the indazole core.

-

A carbaldehyde group (-CHO): Located at the 3-position, contributing to electrophilic reactivity .

The saturated cyclohexane-like ring reduces aromaticity compared to fully unsaturated indazoles, potentially enhancing solubility and metabolic stability .

Computational Insights

Theoretical studies on related tetrahydroindazoles, such as 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, reveal that steric effects from methyl groups influence tautomeric stability . For 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde, density functional theory (DFT) calculations predict that the 1H-tautomer is thermodynamically favored, with methyl groups stabilizing the chair conformation of the saturated ring .

Table 1: Key Structural Descriptors

Synthesis and Preparation Methods

Hypothetical Pathway

A plausible route involves:

-

Formation of the Tetrahydroindazole Core: Cyclohexanone derivatives condensed with hydrazines to generate 4,5,6,7-tetrahydro-1H-indazole intermediates .

-

Methylation: Selective alkylation using methylating agents (e.g., methyl iodide) at the 1- and 5-positions.

-

Oxidation: Conversion of a hydroxymethyl group (-CH2OH) to the carbaldehyde (-CHO) via oxidizing agents like pyridinium chlorochromate (PCC).

Table 2: Related Synthetic Procedures

Physicochemical Properties

Solubility and Stability

-

Solubility: Predicted to be moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the aldehyde group, but limited solubility in water .

-

Stability: The aldehyde moiety may render it sensitive to oxidation, necessitating storage under inert conditions .

Spectroscopic Data

-

IR Spectroscopy: Expected peaks include ~1700 cm⁻¹ and ~3400 cm⁻¹ .

-

NMR: NMR would show signals for methyl groups (δ 1.0–1.5 ppm), aldehyde proton (δ 9–10 ppm), and saturated ring protons (δ 2.0–3.0 ppm) .

Related Compounds and Derivatives

Table 3: Structurally Analogous Indazoles

Analytical Characterization and Spectral Data

Mass Spectrometry

-

ESI-MS: Predicted molecular ion peak at m/z 192.26 ([M+H]⁺) .

-

Fragmentation: Loss of CHO (29 Da) and sequential methyl group eliminations .

Chromatographic Behavior

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume